“2-Hydroxy-3-methoxy-5-nitrobenzaldehyde” is a chemical compound used in various syntheses . It is a nitroaromatic compound that has been used to prepare Schiff base ligands .
The compound has been used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors, (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate, and ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro [chromene-2,2′-indoline]-1′-yl)butanoate .
The molecular structure of “2-Hydroxy-3-methoxy-5-nitrobenzaldehyde” has been studied using FT-IR and FT-Raman spectra . The molecular formula of the compound is C8H7NO5 .
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of Schiff base ligands . It has also been used in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors .
The molecular weight of “2-Hydroxy-3-methoxy-5-nitrobenzaldehyde” is 197.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound is slightly soluble in water .
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C₈H₇N₁O₅. It is classified as an aromatic aldehyde due to the presence of both an aldehyde functional group and a nitro group on a benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active molecules.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde can be sourced from various chemical suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, where it is typically available in high purity grades (≥ 97%) for research purposes . In terms of classification, it falls under the category of organic compounds, specifically aromatic compounds due to its benzene ring structure, and it is further categorized as an aldehyde and a nitro compound.
The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde can be achieved through several methods. A common approach involves the nitration of vanillin (which contains a methoxy group) followed by selective substitution reactions.
In one reported synthesis, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde was synthesized by reacting o-vanillin with a diazonium salt derived from p-anisidine under acidic conditions. The reaction typically involves:
The molecular structure of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde features:
The compound has been characterized using various spectroscopic techniques:
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde participates in several chemical reactions, particularly in forming Schiff bases when reacted with primary amines.
The synthesis of these complexes typically involves dissolving the Schiff base in a suitable solvent and adding metal salts under controlled conditions, followed by characterization through IR and NMR spectroscopy.
The mechanism of action for 2-hydroxy-3-methoxy-5-nitrobenzaldehyde primarily revolves around its ability to form Schiff bases, which can interact with biological targets.
Characterization studies often include:
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde has several scientific uses:
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 17028-61-4) is an aromatic benzaldehyde derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol [1] [6]. Its IUPAC name explicitly defines the substituent positions: a hydroxy group at position 2, a methoxy group at position 3, a nitro group at position 5, and the aldehyde at position 1 on the benzene ring [9]. This compound is structurally distinct from its isomers (e.g., 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, CAS 34549-69-4) due to the specific ortho-relationship between the hydroxy and aldehyde groups, which enables intramolecular hydrogen bonding [2] [10]. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | [9] |
| CAS Number | 17028-61-4 | [6] |
| Molecular Formula | C₈H₇NO₅ | [1] [6] |
| SMILES | COC1=CC(=CC(=C1O)C=O)N+[O-] | [9] |
| Common Synonyms | 5-Nitrovanillin, HMN cpd | [9] |
The ortho-hydroxyaldehyde moiety facilitates unique reactivity patterns, such as chelation with metals and participation in condensation reactions, which underpin its utility in synthetic chemistry [10].
The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde emerged from early efforts to functionalize vanillin (4-hydroxy-3-methoxybenzaldehyde). A primary route involves the direct nitration of vanillin using concentrated nitric acid (HNO₃) in acetic acid at 283–288 K, achieving moderate yields (~75%) [9]. This electrophilic aromatic substitution targets the electron-rich position ortho to the hydroxy group, yielding the 5-nitro isomer regioselectively [9]. Alternative methods include:
Table 2: Historical Synthesis Methods
| Method | Conditions | Yield | Regioselectivity Driver | |
|---|---|---|---|---|
| HNO₃/Acetic Acid | 283–288 K, stirring | ~75% | Ortho-directing effect of -OH | [9] |
| Diazonium Coupling | 0°C, NaOH, then RT | 76% | Electrophilic aromatic substitution | [5] |
| Acetyl Nitrate/Silica Gel | Room temperature | 88% | Adsorption-controlled selectivity | [9] |
Regiochemical challenges persist due to competing substitution at positions 5 or 6, necessitating precise control of temperature and electrophile strength [10]. The compound typically crystallizes as a yellow powder with a melting point of 138–142°C, consistent across commercial sources [6].
This multifunctional compound serves as a versatile precursor due to its three reactive sites: the aldehyde (electrophile), hydroxy group (nucleophile/chelator), and nitro group (electron-withdrawing group/reduction site). Key applications include:
Schiff Base Formation
The aldehyde undergoes condensation with primary amines to form Schiff bases (imines, R-CH=N-R'), which are ligands for transition metal complexes. These complexes exhibit catalytic and antimicrobial properties . For example:$$\ce{ \underset{\text{2-Hydroxy-3-methoxy-5-nitrobenzaldehyde}}{C8H7NO5} + R-NH2 -> \underset{\text{Schiff Base}}{C8H6N(O2)-N=CR} + H2O }$$The ortho-hydroxy group stabilizes the imine via hydrogen bonding or tautomerization, enhancing complexation with metals like Cu(II) or Zn(II) .
Azo Dye Synthesis
The electron-rich benzene ring participates in azo coupling, forming compounds like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. Such derivatives are investigated as chromophores for dyes and potential pesticidal agents due to the bioactivity of azo-methoxy motifs [5].
Pharmaceutical Building Blocks
Table 3: Synthetic Derivatives and Applications
| Derivative | Reaction | Application | Reference |
|---|---|---|---|
| Schiff Bases | Condensation with amines | Metal ligands, antimicrobials | |
| Azo Dyes | Diazonium coupling | Pesticidal agents, chromophores | [5] |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | Demethylation | COMT inhibitors (e.g., entacapone) | [9] |
| 1,3,4-Oxadiazoles | Cyclization with hydrazides/Chloramine-T | Bioactive heterocycles | [9] |
The orthogonal reactivity of its functional groups enables sequential modifications, making 2-hydroxy-3-methoxy-5-nitrobenzaldehyde a linchpin for synthesizing complex bioactive and functional materials [5] [9].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8